

A Head-to-Head Comparison of Vorinostat and Panobinostat for Researchers

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Compound of Interest

Compound Name: DB0662

Cat. No.: B10823912

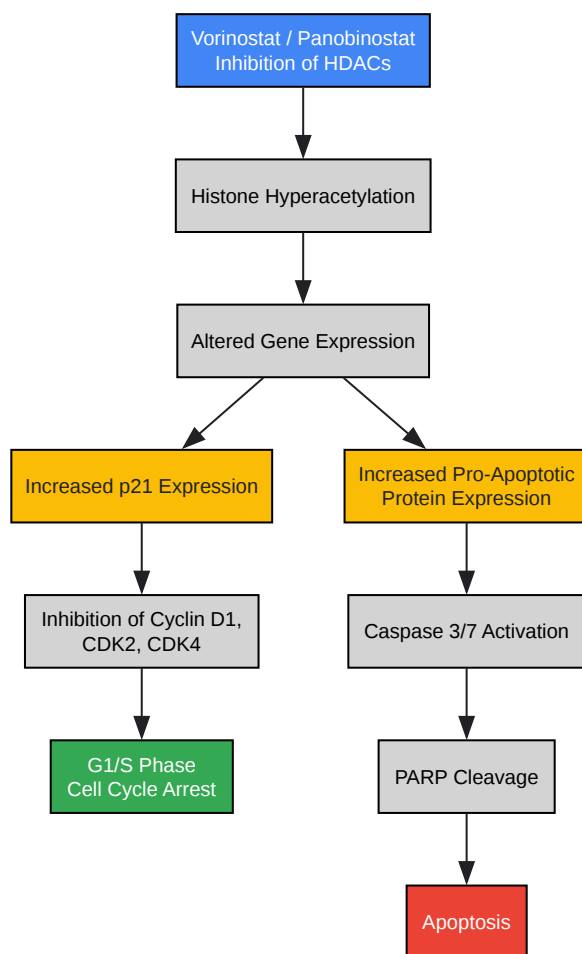
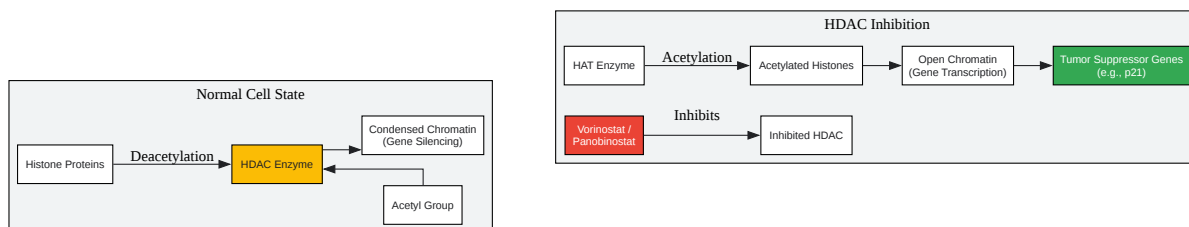
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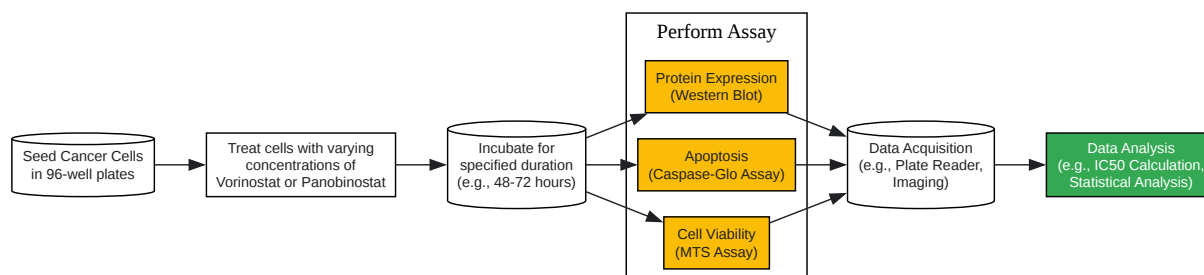
This guide provides an objective, data-driven comparison of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat (suberoylanilide hydroxamic acid, SAHA) and Panobinostat (LBH-589). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, efficacy, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Pan-HDAC Inhibition

Both Vorinostat and Panobinostat are hydroxamic acid-based compounds that function by binding to the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

While both are considered pan-HDAC inhibitors, their target specificities differ slightly. Vorinostat is a non-selective inhibitor of class I and II HDACs.[1] Panobinostat is recognized as a potent pan-deacetylase inhibitor (pan-DACi), showing activity against classes I, II, and IV HDACs.[1][2] Preclinical studies consistently demonstrate that Panobinostat is significantly more potent than Vorinostat, with some studies suggesting a 10-fold greater potency.[1][2][3]





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